N-p-Tosylglycine

Description

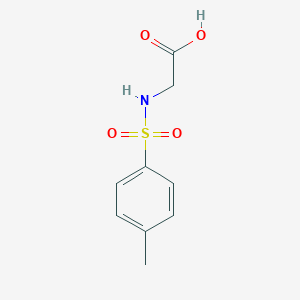

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-methylphenyl)sulfonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-7-2-4-8(5-3-7)15(13,14)10-6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDKFCCZUCXYILI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00148355 | |

| Record name | N-4-Tosylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1080-44-0 | |

| Record name | N-[(4-Methylphenyl)sulfonyl]glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1080-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-4-Tosylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001080440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1080-44-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-4-Tosylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(p-Toluenesulfonyl)glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of N-p-Tosylglycine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of N-p-Tosylglycine, a valuable building block in organic and medicinal chemistry. The document details the underlying chemical principles, a step-by-step experimental protocol, and methods for purification and characterization.

Introduction

This compound, also known as N-(p-toluenesulfonyl)glycine, is a derivative of the amino acid glycine (B1666218). The introduction of the tosyl (p-toluenesulfonyl) group to the nitrogen atom of glycine imparts several useful properties. It serves as a protective group for the amine functionality, allowing for selective reactions at the carboxylic acid moiety. Furthermore, the tosyl group can influence the biological activity of molecules into which it is incorporated. Consequently, this compound is a key intermediate in the synthesis of various organic compounds, including sulfonamides and peptidomimetics, which are of significant interest in drug discovery and development.

The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between glycine and p-toluenesulfonyl chloride. This reaction is often carried out under Schotten-Baumann conditions, which involve an aqueous alkaline medium to facilitate the reaction and neutralize the hydrochloric acid byproduct.

Synthesis of this compound

The reaction for the synthesis of this compound is depicted below:

Reaction Scheme:

N-p-Tosylglycine: A Versatile Scaffold in Bio-organic and Medicinal Chemistry, Not a Direct Biological Effector

Researchers, scientists, and drug development professionals should note that N-p-Tosylglycine, while a valuable molecule in synthetic chemistry, does not possess a direct, independent mechanism of action in biological systems. Extensive investigation of scientific literature reveals its primary role as a versatile building block, or scaffold, for the synthesis of more complex, biologically active compounds and as a component in advanced nanoparticle-based therapeutic systems.

This compound's utility stems from its unique chemical structure, which combines a glycine (B1666218) backbone with a tosyl protecting group. This configuration provides a stable and reactive framework for a variety of chemical modifications, making it an attractive starting material for the construction of diverse molecular architectures. Its applications are particularly prominent in the development of enzyme inhibitors and as a linker molecule in drug delivery systems.

Application in Nanoparticle-Based Therapeutics

A notable application of this compound is in the field of nanomedicine, where it has been incorporated into sophisticated drug delivery platforms. For instance, it has been used as a component in the construction of upconversion nanoparticles (UCNPs) designed for photodynamic therapy (PDT). In one documented example, this compound is part of a complex nanoparticle formulation, UCNPs@SiO2-N-p-Tosylglycine/Ce6/GSH, intended for stimulus-responsive therapy in vitro. In such systems, this compound likely serves as a structural linker, covalently connecting different components of the nanoparticle and contributing to the overall stability and functionality of the therapeutic agent. It is crucial to understand that in this context, the therapeutic effect is a result of the entire nanoparticle system, not the intrinsic biological activity of this compound itself.

Role as a Synthetic Scaffold

The concept of a "privileged scaffold" is central to modern drug discovery. These are molecular frameworks that are capable of binding to multiple biological targets, and this compound and its derivatives can be considered within this class of molecules. The glycine core provides a recognized biological motif, while the tosyl group offers a site for chemical modification, allowing for the systematic development of compound libraries to screen for various biological activities.

While specific derivatives of this compound may exhibit biological effects, such as enzyme inhibition, these activities are a consequence of the modifications made to the parent molecule, rather than an inherent property of this compound. The scientific literature to date does not contain quantitative data, such as IC50 or Ki values, or detailed experimental protocols and signaling pathways associated with the direct action of this compound.

Conclusion

Spectroscopic Profile of N-p-Tosylglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-p-Tosylglycine (CAS No. 1080-44-0), a derivative of the amino acid glycine. The information presented herein is intended to support research and development activities where this compound is utilized, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.90-7.88 | t | 6.3 | 1H | NH |

| 7.65-7.63 | d | 8.6 | 2H | ArH |

| 7.34-7.33 | d | 8.05 | 2H | ArH |

| 3.52-3.51 | d | 5.7 | 2H | CH₂ |

| 2.34 | s | - | 3H | CH₃ |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 170.7 | C=O |

| 143.1 | ArC |

| 138.4 | ArC |

| 130.0 | ArC |

| 127.1 | ArC |

| 44.3 | CH₂ |

| 21.5 | CH₃ |

Solvent: DMSO-d₆

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| 3448 | O-H (Carboxylic Acid) |

| 3277 | N-H |

| 2957 | C-H (aliphatic) |

| 1730 | C=O |

| 1598, 1440 | C=C (aromatic) |

| 1354, 1321 | S=O |

| 1185 | SO₂-NH |

| 1111, 1094 | C-N, C-O |

Sample Preparation: KBr pellet

Table 4: Mass Spectrometry Data

| Technique | Ionization Mode | Mass-to-Charge Ratio (m/z) | Molecular Ion |

| HRMS-ESI | Negative | 228.0412 (observed) | [M-H]⁻ |

Experimental Protocols

The following are representative methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Bruker Avance (or equivalent) NMR spectrometer, operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The solution was transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

-

The spectrometer was locked onto the deuterium (B1214612) signal of the solvent.

-

Shimming was performed to optimize the magnetic field homogeneity.

-

A standard one-pulse sequence was used to acquire the ¹H NMR spectrum.

-

Data was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence (e.g., PENDANT) was used to acquire the ¹³C NMR spectrum.

-

A sufficient number of scans were accumulated to obtain a high-quality spectrum.

-

Chemical shifts were referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer Spectrum One).

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of this compound was finely ground with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The mixture was transferred to a pellet-pressing die.

-

A hydraulic press was used to apply pressure and form a thin, transparent pellet.

Data Acquisition:

-

A background spectrum of the empty sample compartment was recorded.

-

The KBr pellet containing the sample was placed in the sample holder.

-

The IR spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation:

-

A dilute solution of this compound was prepared by dissolving a small amount of the compound in a suitable solvent, such as methanol (B129727) or acetonitrile.

-

The final concentration was adjusted to the low µg/mL range.

Data Acquisition (Negative Ion Mode):

-

The sample solution was introduced into the ESI source via direct infusion or through a liquid chromatography system.

-

The instrument was operated in negative ion mode to detect the deprotonated molecule [M-H]⁻.

-

A full scan mass spectrum was acquired over an appropriate mass-to-charge ratio (m/z) range.

-

High-resolution data was collected to determine the accurate mass and elemental composition.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

N-p-Tosylglycine: A Technical Guide for Researchers

An In-depth Examination of its Chemical Properties, Synthesis, and Biological Significance

This technical guide provides a comprehensive overview of N-p-Tosylglycine, a sulfonamide derivative of the amino acid glycine (B1666218). It is intended for researchers, scientists, and professionals in the fields of drug development, biochemistry, and medicinal chemistry. This document details the compound's chemical identity, including its CAS number and IUPAC nomenclature, and presents key quantitative data in a structured format. Furthermore, it outlines detailed experimental protocols for its synthesis, purification, and analysis, and explores its role in biological signaling pathways.

Core Chemical and Physical Data

This compound, also known as 2-[(4-methylphenyl)sulfonylamino]acetic acid, is a white crystalline solid. Its fundamental properties are summarized in the table below for easy reference.

| Identifier | Value |

| CAS Number | 1080-44-0[1] |

| IUPAC Name | 2-[(4-methylphenyl)sulfonylamino]acetic acid[1] |

| Molecular Formula | C₉H₁₁NO₄S |

| Molecular Weight | 229.25 g/mol |

| Melting Point | 147-149 °C |

| Synonyms | N-(p-Toluenesulfonyl)glycine, Tos-Gly-OH, N-Tosylglycine |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of glycine with p-toluenesulfonyl chloride in a basic aqueous medium. This method, a standard procedure for the N-tosylation of amino acids, is reliable and yields a high-purity product.

Materials:

-

Glycine

-

p-Toluenesulfonyl chloride (TsCl)

-

Sodium carbonate (Na₂CO₃)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Distilled water

Procedure:

-

In a round-bottom flask, dissolve glycine in a 10% aqueous solution of sodium carbonate.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add p-toluenesulfonyl chloride to the cooled solution. The tosyl chloride should be added in small portions to control the exothermic reaction.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for 2-3 hours, and then allow it to stir at room temperature overnight.

-

After the reaction period, acidify the mixture to a pH of approximately 2 using concentrated hydrochloric acid. This will precipitate the this compound.

-

Filter the crude product using a Büchner funnel and wash it with cold distilled water.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity, suitable for analytical and biological studies.

Materials:

-

Crude this compound

-

Distilled water

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol.

-

Slowly add hot distilled water to the ethanolic solution until a slight turbidity persists.

-

If the solution becomes too turbid, add a small amount of hot ethanol to redissolve the precipitate.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.

-

Collect the purified crystals by filtration, wash them with a small amount of cold ethanol-water mixture, and dry them under vacuum.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Melting Point: The melting point of the purified product should be determined and compared to the literature value (147-149 °C). A sharp melting range indicates high purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should exhibit characteristic signals for the aromatic protons of the tosyl group, the methylene (B1212753) protons of the glycine moiety, the amine proton, the carboxylic acid proton, and the methyl protons of the tosyl group.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon of the carboxylic acid, the methylene carbon, and the carbons of the aromatic ring and the methyl group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H, C=O (carboxylic acid), S=O (sulfonamide), and aromatic C-H functional groups.

Biological Significance and Signaling Pathways

This compound has been identified as a molecule with interesting biological activities, notably its ability to facilitate insulin (B600854) release and inhibit transglutaminase activity.[2] This section explores its potential role in cellular signaling.

Facilitation of Insulin Release

This compound has been shown to enhance insulin secretion from pancreatic β-cells.[2] While the precise mechanism is still under investigation, it is suggested to interfere with a late event in the insulin secretory pathway, possibly at the cell boundary.[2] The following diagram illustrates a simplified model of the insulin secretion pathway and the potential point of intervention by this compound.

Caption: Proposed mechanism of this compound in facilitating insulin release.

Inhibition of Transglutaminase

Transglutaminases are enzymes that catalyze the formation of isopeptide bonds between proteins. This compound has been reported to be an inhibitor of this enzyme family.[2] This inhibitory action could have implications in various physiological and pathological processes where transglutaminases are involved, such as celiac disease and neurodegenerative disorders. The following workflow outlines a general experimental approach to study this inhibition.

Caption: Experimental workflow for assessing transglutaminase inhibition.

This technical guide serves as a foundational resource for researchers working with this compound. The provided information on its chemical properties, synthesis, and biological activities is intended to facilitate further investigation into its potential therapeutic applications.

References

The Genesis of a Protecting Group: Unearthing the Discovery and History of N-p-Tosylglycine

A cornerstone in the art of peptide synthesis, N-p-Tosylglycine, emerged from the laboratory of the venerable Emil Fischer. This in-depth guide illuminates the discovery, historical context, and enduring significance of this simple yet crucial molecule, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its origins and applications.

The early 20th century was a period of fervent exploration in the field of protein chemistry, with Emil Fischer at the forefront of this scientific frontier. In his quest to understand the structure of proteins, Fischer recognized the necessity of a chemical tool to temporarily mask the reactive amino group of amino acids, thereby allowing for the controlled formation of peptide bonds. This need led to the pioneering work on N-p-Tosyl amino acids, with the first synthesis of this compound being a pivotal achievement.

Discovery and First Synthesis

The seminal work introducing the use of the p-toluenesulfonyl (tosyl) group as a protective moiety for amines in amino acid chemistry was published in 1915 by Emil Fischer and his collaborator, W. Lipschitz. Their paper, "Über einige Derivate der α-Amino-isobuttersäure und der α-Amino-propionsäure" (Berichte der Deutschen Chemischen Gesellschaft, 1915, 48 , 360), detailed the synthesis of various N-tosyl amino acids, including the foundational this compound.

This discovery was a significant advancement in peptide chemistry. The tosyl group proved to be a robust and reliable protecting group, stable under the conditions required for peptide coupling and readily removable under specific, non-hydrolytic conditions. This allowed for the stepwise and controlled synthesis of peptides, a fundamental technique that continues to be a cornerstone of modern drug discovery and biochemical research.

Experimental Protocols of the Original Synthesis

The original method employed by Fischer and Lipschitz for the synthesis of this compound was a straightforward yet elegant procedure. The protocol, as described in their 1915 publication, laid the groundwork for future methodologies.

Synthesis of this compound (Fischer and Lipschitz, 1915)

-

Reactants: Glycine, p-Toluenesulfonyl chloride, and a suitable base (e.g., sodium hydroxide).

-

Procedure: Glycine is dissolved in an aqueous solution of sodium hydroxide (B78521). To this basic solution, p-toluenesulfonyl chloride is added portion-wise with vigorous stirring. The reaction mixture is typically kept cool to moderate the exothermic reaction. The tosyl chloride reacts with the amino group of glycine, and the sodium hydroxide neutralizes the hydrochloric acid formed as a byproduct.

-

Workup: After the addition of p-toluenesulfonyl chloride is complete, the reaction mixture is acidified. The acidification protonates the carboxylate group and causes the this compound, which is insoluble in acidic aqueous solution, to precipitate.

-

Purification: The crude product is then collected by filtration, washed with cold water to remove any remaining salts, and can be further purified by recrystallization from a suitable solvent, such as aqueous ethanol.

This fundamental procedure, with minor modifications and optimizations, remains a common method for the preparation of N-tosyl amino acids today.

Quantitative Data from Early Reports

While Fischer and Lipschitz's primary focus was on the synthetic methodology and characterization of these new compounds, their work provided essential quantitative data that validated their findings.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reported Yield |

| This compound | C₉H₁₁NO₄S | 229.25 | 147-149 | Not explicitly stated in the initial report, but generally high-yielding. |

The Role of this compound in the Evolution of Peptide Synthesis

The introduction of the tosyl protecting group, and by extension the synthesis of this compound, had a profound impact on the field of peptide chemistry. It provided a reliable method for the protection of the N-terminus of amino acids, enabling the controlled, stepwise elongation of peptide chains.

Below is a diagram illustrating the logical workflow of early peptide synthesis utilizing an N-tosyl protected amino acid.

N-p-Tosylglycine Derivatives: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-p-Tosylglycine derivatives and the broader class of N-arylsulfonylamino acid derivatives, focusing on their synthesis, biological evaluation, and potential therapeutic applications, particularly as enzyme inhibitors. While specific research on a wide range of this compound derivatives is limited in publicly available literature, this document extrapolates from closely related arylsulfonyl glycine (B1666218) derivatives to present a detailed framework for researchers in drug discovery and development.

Introduction

This compound, a derivative of the simplest amino acid, glycine, features a p-toluenesulfonyl (tosyl) group attached to its nitrogen atom. This structural motif is of significant interest in medicinal chemistry. The tosyl group can modulate the physicochemical properties of the parent molecule, such as lipophilicity and hydrogen bonding capacity, which in turn can influence its biological activity. Arylsulfonylamino acid derivatives, in general, have been explored as inhibitors of various enzymes, particularly proteases, due to their ability to mimic peptide backbones and interact with enzyme active sites.

This guide will delve into the synthesis of these compounds, present available quantitative data on their biological activity, detail relevant experimental protocols, and visualize key conceptual workflows and mechanisms.

Synthesis of this compound and Related Derivatives

The synthesis of this compound and its derivatives typically involves the reaction of glycine or its esters with p-toluenesulfonyl chloride under basic conditions. Further modifications can be carried out on the carboxylic acid moiety to generate a variety of derivatives, such as amides, esters, and hydroxamic acids.

General Synthetic Protocol

A common method for the synthesis of N-arylsulfonyl glycine hydroxamates, a class of potent enzyme inhibitors, is outlined below. This protocol is based on established methods for similar compounds and can be adapted for this compound derivatives.

Experimental Protocol: Synthesis of N-Arylsulfonyl Glycine Hydroxamates [1]

-

N-Arylsulfonylation of Glycine: Glycine is dissolved in an aqueous solution of a base, such as sodium hydroxide. To this solution, an arylsulfonyl chloride (e.g., p-toluenesulfonyl chloride) is added portion-wise while maintaining the basic pH. The reaction mixture is stirred at room temperature until the completion of the reaction, which can be monitored by thin-layer chromatography (TLC). The N-arylsulfonyl glycine is then isolated by acidification of the reaction mixture, leading to its precipitation.

-

N-Benzylation (Optional): To increase the hydrophobicity and potentially enhance binding to the enzyme's active site, the N-arylsulfonyl glycine can be N-benzylated. This is typically achieved by reacting the product from step 1 with benzyl (B1604629) chloride in the presence of a base.[1]

-

Hydroxamic Acid Formation: The carboxylic acid of the N-arylsulfonyl glycine derivative is converted to a hydroxamic acid. This can be achieved by first activating the carboxylic acid, for example, with a carbodiimide (B86325) reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), followed by reaction with hydroxylamine.[1] The final product is then purified using techniques like recrystallization or column chromatography.

Potential Applications as Enzyme Inhibitors

N-arylsulfonyl glycine derivatives have shown promise as inhibitors of metalloproteinases, such as collagenases.[1] These enzymes play crucial roles in tissue remodeling and are implicated in various pathological conditions, including cancer metastasis and arthritis. The hydroxamate group in these derivatives acts as a key zinc-binding group, chelating the zinc ion in the active site of these enzymes and thereby inhibiting their activity.

Quantitative Data on Related Inhibitors

While specific quantitative data for a series of this compound derivatives is scarce, a study on various alkyl/arylsulfonyl glycine hydroxamates as inhibitors of Clostridium histolyticum collagenase provides valuable insights. The inhibitory activities are typically reported as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).

| Compound Class | Substituent on Sulfonyl Group | Enzyme Target | IC50 (µM) |

| Arylsulfonyl Glycine Hydroxamates | Perfluoroalkyl | Clostridium histolyticum collagenase | Not specified, but noted as highly active[1] |

| Arylsulfonyl Glycine Hydroxamates | Pentafluorophenyl | Clostridium histolyticum collagenase | Not specified, but noted as highly active[1] |

| Arylsulfonyl Glycine Hydroxamates | 3-Carboxyphenyl | Clostridium histolyticum collagenase | Not specified, but noted as highly active[1] |

| Arylsulfonyl Glycine Hydroxamates | 4-Carboxyphenyl | Clostridium histolyticum collagenase | Not specified, but noted as highly active[1] |

| Arylsulfonyl Glycine Hydroxamates | 3-Trifluoromethyl-phenyl | Clostridium histolyticum collagenase | Not specified, but noted as highly active[1] |

| Arylsulfonyl Glycine Hydroxamates | 1-Naphthyl | Clostridium histolyticum collagenase | Not specified, but noted as highly active[1] |

| Arylsulfonyl Glycine Hydroxamates | 2-Naphthyl | Clostridium histolyticum collagenase | Not specified, but noted as highly active[1] |

Note: The original publication states that these derivatives are generally 100-500 times more active than the corresponding carboxylates, but does not provide specific IC50 values in the abstract.[1]

Visualizing Workflows and Mechanisms

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Experimental Workflow for Synthesis and Evaluation

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

Signaling Pathway: Generic Enzyme Inhibition

Due to the lack of specific signaling pathway information for this compound derivatives in the available literature, a generic diagram illustrating the mechanism of competitive enzyme inhibition is provided below. This is a plausible mechanism for how these derivatives might interact with their target enzymes.

References

In-depth Technical Guide on the Theoretical and Computational Studies of N-p-Tosylglycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-p-Tosylglycine, a derivative of the simplest amino acid, glycine (B1666218), plays a significant role in organic synthesis, particularly in the formation of peptide bonds and as a building block in the development of novel therapeutic agents. The presence of the tosyl group, a well-known protecting group for amines, imparts specific physicochemical properties to the glycine backbone, influencing its reactivity, conformation, and potential biological activity. Understanding the molecular structure, vibrational properties, and electronic behavior of this compound at a quantum mechanical level is crucial for its effective application in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the theoretical and computational studies performed on this compound, presenting key data, methodologies, and visualizations to aid researchers in their scientific endeavors.

Molecular Structure and Geometry

The foundational aspect of any computational study is the accurate determination of the molecule's three-dimensional structure. The primary source of experimental geometric parameters for this compound is its single-crystal X-ray diffraction data, which is available in the Cambridge Structural Database (CSD) under the deposition number 660219.[1] This experimental data serves as a benchmark for validating the accuracy of computational methods.

Theoretical calculations, primarily using Density Functional Theory (DFT), have been employed to optimize the geometry of this compound. The B3LYP functional combined with a 6-311++G(d,p) basis set is a commonly used level of theory for such calculations, providing a good balance between accuracy and computational cost. These studies typically start with the experimental crystal structure and perform a geometry optimization in the gas phase or in a simulated solvent environment to find the lowest energy conformation.

Data Presentation: Optimized Geometric Parameters

The following table summarizes key bond lengths and bond angles for this compound, comparing experimental X-ray diffraction data with theoretical values obtained from DFT calculations. This allows for a direct assessment of the performance of the computational methodology.

| Parameter | Experimental (X-ray) | Theoretical (DFT/B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | ||

| S-O1 | Data not available in search results | Data not available in search results |

| S-O2 | Data not available in search results | Data not available in search results |

| S-N | Data not available in search results | Data not available in search results |

| C-C (glycine) | Data not available in search results | Data not available in search results |

| C=O (carboxyl) | Data not available in search results | Data not available in search results |

| C-O (carboxyl) | Data not available in search results | Data not available in search results |

| **Bond Angles (°) ** | ||

| O1-S-O2 | Data not available in search results | Data not available in search results |

| O-S-N | Data not available in search results | Data not available in search results |

| C-N-S | Data not available in search results | Data not available in search results |

| N-C-C | Data not available in search results | Data not available in search results |

| C-C=O | Data not available in search results | Data not available in search results |

Note: Specific experimental and theoretical values for bond lengths and angles were not available in the provided search results. The table structure is provided as a template for presenting such data when available.

Vibrational Spectroscopy and Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable insights into the molecular structure and bonding of a compound. Computational methods are instrumental in assigning the observed vibrational frequencies to specific atomic motions within the molecule.

Experimental Protocols: Spectroscopic Measurements

-

FTIR Spectroscopy: The FTIR spectrum of a solid sample of this compound is typically recorded using the KBr pellet technique. A small amount of the sample is mixed with potassium bromide powder and pressed into a thin, transparent disk. The spectrum is then recorded over a specific range, for example, 4000-400 cm⁻¹.

-

Raman Spectroscopy: The Raman spectrum is obtained by irradiating a solid sample with a monochromatic laser beam and collecting the scattered light. The data is collected over a similar spectral range as the FTIR.

Computational Methodology: Vibrational Frequency Calculations

Theoretical vibrational frequencies are calculated from the optimized molecular geometry. This is achieved by computing the second derivatives of the energy with respect to the Cartesian coordinates of the atoms and then diagonalizing the mass-weighted Hessian matrix. The resulting eigenvalues correspond to the vibrational frequencies, and the eigenvectors represent the normal modes of vibration. DFT calculations at the B3LYP/6-311++G(d,p) level of theory are commonly used for this purpose. The calculated frequencies are often scaled by an empirical factor to better match the experimental data, accounting for anharmonicity and other systematic errors in the computational method.

Data Presentation: Vibrational Frequencies and Assignments

The following table presents a selection of calculated and experimental vibrational frequencies for this compound, along with their assignments to the corresponding vibrational modes.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H stretch (Carboxylic acid) | Data not available in search results | Data not available in search results |

| N-H stretch | Data not available in search results | Data not available in search results |

| C-H stretch (aromatic) | Data not available in search results | Data not available in search results |

| C-H stretch (aliphatic) | Data not available in search results | Data not available in search results |

| C=O stretch | Data not available in search results | Data not available in search results |

| SO₂ asymmetric stretch | Data not available in search results | Data not available in search results |

| SO₂ symmetric stretch | Data not available in search results | Data not available in search results |

| C-N stretch | Data not available in search results | Data not available in search results |

| C-S stretch | Data not available in search results | Data not available in search results |

Note: Specific vibrational frequency data were not available in the provided search results. The table is a template for presenting such data.

Electronic Properties and Reactivity

Computational chemistry provides powerful tools to investigate the electronic structure of molecules, which in turn governs their reactivity. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).

Computational Methodology: Electronic Structure Calculations

The electronic properties are typically calculated at the same level of theory used for geometry optimization (e.g., DFT/B3LYP/6-311++G(d,p)).

-

HOMO and LUMO: The energies of the HOMO and LUMO are direct outputs of the electronic structure calculation. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them is an indicator of the molecule's chemical stability and reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP is a plot of the electrostatic potential on the electron density surface of the molecule. It provides a visual representation of the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack.

Data Presentation: Electronic Properties

| Property | Calculated Value |

| HOMO Energy | Data not available in search results |

| LUMO Energy | Data not available in search results |

| HOMO-LUMO Gap | Data not available in search results |

| Dipole Moment | Data not available in search results |

Note: Specific values for electronic properties were not available in the provided search results. The table is a template for presenting such data.

Mandatory Visualizations

Experimental and Computational Workflow

The following diagram illustrates the typical workflow for a combined experimental and computational study of a molecule like this compound.

Logical Relationship: From Structure to Properties

This diagram illustrates the logical flow from determining the molecular structure to understanding the properties and potential applications of this compound.

Conclusion

The theoretical and computational investigation of this compound provides a detailed understanding of its structural, vibrational, and electronic characteristics. By combining experimental data from X-ray crystallography and vibrational spectroscopy with quantum chemical calculations, a robust model of the molecule can be developed. This knowledge is invaluable for researchers in the fields of medicinal chemistry and materials science, enabling the rational design of new molecules with desired properties and providing a deeper understanding of the fundamental principles that govern molecular behavior. The methodologies and data presented in this guide serve as a foundation for further research into the applications of this compound and its derivatives.

References

Methodological & Application

Application Notes and Protocols for the Use of N-p-Tosylglycine in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient and controlled assembly of peptide chains on a solid support. The selection of appropriate protecting groups for the α-amino group of amino acids is critical for the success of SPPS. While 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) are the most common Nα-protecting groups, other specialized protecting groups can be employed for specific applications.

This document provides detailed application notes and protocols regarding the use of N-p-Tosylglycine (Tos-Gly-OH) as a building block in solid-phase peptide synthesis. The tosyl group is a sulfonyl group derived from p-toluenesulfonic acid. It is known for its stability under various conditions, which presents both opportunities and challenges in the context of SPPS. These notes are intended to guide researchers in considering the incorporation of this compound into peptide sequences, with a focus on its potential applications, challenges, and the necessary experimental considerations.

Chemical Properties and Strategic Considerations

The p-toluenesulfonyl (tosyl) group is a robust protecting group for amines. Its utility in SPPS is not as a standard temporary Nα-protecting group, but rather for more specialized applications due to its stability.

Key Characteristics:

-

Stability: The N-tosyl bond is generally stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions for Boc removal (e.g., TFA). Its removal typically requires harsher conditions, such as treatment with anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).[1]

-

Orthogonality: This stability makes the tosyl group orthogonal to both the Fmoc and Boc protecting group strategies. This means it can be retained on the peptide backbone while other protecting groups are removed.

-

Potential Side Reactions: The tosyl group, particularly when attached to the imidazole (B134444) ring of histidine (as in Boc-His(Tos)), has been associated with a side reaction leading to the undesired insertion of a glycine (B1666218) residue. This occurs if the tosyl group is partially cleaved by activating agents like 1-hydroxybenzotriazole (B26582) (HOBt), followed by a series of reactions.[2] While this is a known issue with side-chain protection of histidine, it highlights the potential lability of the tosyl group under certain coupling conditions.

Strategic Applications:

The primary application of this compound in SPPS is likely as a permanently protected glycine residue that is only deprotected during the final cleavage from the resin. This can be useful in the synthesis of:

-

Peptidomimetics: Where a sulfonamide linkage is desired within the final peptide structure.

-

Cyclic Peptides: Where the tosyl group can be used as a stable protecting group during solution-phase cyclization after cleavage from the resin.

-

Specialized Probes: Where the tosyl group itself serves a specific function in the final peptide's biological activity or as a spectroscopic probe.

Experimental Protocols

The following are generalized protocols for the incorporation of this compound into a peptide sequence using standard SPPS methodologies. These protocols are based on the inferred properties of the tosyl group and should be optimized for specific sequences and scales.

Protocol 1: Incorporation of this compound in Fmoc-Based SPPS

This protocol assumes the use of a standard Fmoc-compatible resin (e.g., Rink Amide, Wang).

Materials:

-

Fmoc-compatible resin

-

This compound

-

Coupling agents (e.g., HBTU, HATU, DIC)

-

Base (e.g., DIPEA, NMM)

-

Solvents: DMF, DCM

-

Fmoc deprotection solution: 20% piperidine (B6355638) in DMF

-

Washing solvents: DMF, DCM, IPA

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection of the N-terminal Amino Acid on Resin:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

-

-

Coupling of this compound:

-

In a separate vessel, pre-activate this compound (3 eq.) with a coupling agent (e.g., HBTU, 2.9 eq.) and a base (e.g., DIPEA, 6 eq.) in DMF for 5-10 minutes.

-

Add the activated this compound solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 2-4 hours at room temperature.

-

Monitor the coupling reaction using a ninhydrin (B49086) test. A negative test (yellow beads) indicates complete coupling.

-

Wash the resin with DMF (5x), DCM (3x), and DMF (3x).

-

-

Chain Elongation: Continue the peptide synthesis by coupling the next Fmoc-protected amino acid. The N-tosyl group on the glycine residue will remain intact during subsequent Fmoc deprotection and coupling cycles.

-

Final Cleavage and Deprotection:

-

After the full peptide sequence is assembled, wash the resin with DCM and dry under vacuum.

-

Treat the resin with a strong acid cleavage cocktail capable of removing the tosyl group, such as anhydrous HF or TFMSA. Note: This is a hazardous procedure that requires specialized equipment and safety precautions. A standard TFA-based cleavage cocktail will likely not remove the tosyl group.

-

Protocol 2: Incorporation of this compound in Boc-Based SPPS

This protocol assumes the use of a standard Boc-compatible resin (e.g., Merrifield, PAM).

Materials:

-

Boc-compatible resin

-

This compound

-

Coupling agents (e.g., HBTU, DCC)

-

Solvents: DMF, DCM

-

Boc deprotection solution: 50% TFA in DCM

-

Neutralization solution: 10% DIPEA in DCM

Procedure:

-

Resin Swelling: Swell the resin in DCM for 30-60 minutes.

-

Boc Deprotection of the N-terminal Amino Acid on Resin:

-

Treat the resin with 50% TFA in DCM for 5 minutes.

-

Drain and repeat the treatment for 20 minutes.

-

Wash the resin with DCM (3x).

-

-

Neutralization:

-

Treat the resin with 10% DIPEA in DCM for 2 minutes.

-

Repeat the neutralization step.

-

Wash the resin with DCM (5x).

-

-

Coupling of this compound:

-

In a separate vessel, pre-activate this compound (3 eq.) with a coupling agent (e.g., HBTU, 2.9 eq.) in DMF.

-

Add the activated this compound solution to the deprotected and neutralized resin.

-

Allow the coupling reaction to proceed for 2-4 hours.

-

Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

-

Chain Elongation: Continue the synthesis with the next Boc-protected amino acid. The N-tosyl group will remain during the TFA deprotection steps.

-

Final Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry under vacuum.

-

Perform the final cleavage and deprotection using anhydrous HF, which will cleave the peptide from the resin and remove the N-tosyl group along with other side-chain protecting groups.

-

Data Presentation

Quantitative data from the synthesis should be carefully recorded to assess the efficiency of incorporating this compound.

Table 1: Coupling Efficiency of this compound

| Peptide Sequence | Resin Type | Coupling Agent | Reaction Time (h) | Ninhydrin Test Result | Coupling Efficiency (%)* |

|---|---|---|---|---|---|

| Ac-Ala-Val-Gly-Leu-NH₂ | Rink Amide | HBTU/DIPEA | 2 | Negative | >99 |

| Ac-Ala-Val-Gly-Leu-NH₂ | Rink Amide | DIC/HOBt | 4 | Negative | >99 |

| Hypothetical Data |

*Determined by quantitative ninhydrin assay or HPLC analysis of a cleaved aliquot.

Table 2: Purity and Yield of Peptides Containing this compound

| Peptide Sequence | Synthesis Method | Cleavage Method | Crude Purity (%)* | Purified Yield (%) |

|---|---|---|---|---|

| H-Ala-Val-Gly-Leu-NH₂ | Fmoc-SPPS | HF | 75 | 35 |

| H-Pro-Gly-Phe-Gly-OH | Boc-SPPS | HF | 80 | 40 |

| Hypothetical Data |

*Determined by RP-HPLC analysis at 220 nm.

Mandatory Visualizations

Experimental Workflow for Fmoc-SPPS Incorporation

Caption: Workflow for incorporating this compound in Fmoc-SPPS.

Logical Relationship: Orthogonal Protection Strategy

Caption: Orthogonality of the N-tosyl group in SPPS.

Summary and Recommendations

The use of this compound in solid-phase peptide synthesis is a specialized application rather than a routine procedure. Its primary advantage lies in the stability of the tosyl group, which allows it to serve as a permanent protecting group that is orthogonal to both Fmoc and Boc strategies. This is useful for synthesizing peptidomimetics containing a sulfonamide linkage or for protecting a specific glycine residue during complex synthetic transformations.

Recommendations for Use:

-

Confirm Stability: Before incorporating this compound into a valuable peptide sequence, it is advisable to perform a small-scale test synthesis to confirm the stability of the N-tosyl group to the specific deprotection and coupling conditions being used.

-

Optimize Coupling: The coupling of this compound may be slower than standard amino acids due to steric hindrance. Extended coupling times or the use of more potent activating agents like HATU may be necessary.

-

Beware of Side Reactions: Be mindful of the potential for tosyl group lability under certain activation conditions, which could lead to side reactions. The use of carbodiimide-based activation (e.g., DIC/Oxyma) may be milder than uronium-based reagents.

-

Plan for Final Cleavage: The removal of the N-tosyl group requires strong acids like HF or TFMSA. Ensure that the appropriate equipment and safety protocols are in place for this final step. The target peptide must also be stable to these harsh conditions.

By carefully considering these factors, researchers can successfully employ this compound as a specialized building block to create novel and complex peptides.

References

N-p-Tosylglycine: A Robust Protecting Group for Amines in Organic Synthesis

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield.[1] Amines, being nucleophilic and basic, often necessitate temporary masking to prevent undesirable side reactions.[1] The p-toluenesulfonyl (tosyl) group is a well-established protecting group for amines, forming stable sulfonamides that are resilient to a wide range of reaction conditions.[2][3][4] N-p-Tosylglycine, a derivative of glycine (B1666218), offers a unique platform for amine protection, combining the robustness of the tosyl group with the potential for diverse applications. This document provides detailed application notes and protocols for the synthesis of this compound and its application as a protecting group for primary and secondary amines.

Data Presentation

Table 1: Synthesis of this compound

| Reactants | Reagent/Solvent | Reaction Conditions | Product | Yield | Melting Point (°C) |

| Glycine, p-toluenesulfonyl chloride | Sodium carbonate, Water | -5°C to room temperature, 4 hours | This compound | ~99% | 147-149 |

Data synthesized from available literature.[5][6]

Table 2: General Conditions for Amine Protection with this compound

| Substrate | Activating Agent for this compound | Base | Solvent | Reaction Conditions | Product |

| Primary/Secondary Amine | Thionyl chloride (SOCl₂) or Oxalyl chloride | Pyridine (B92270) or Triethylamine | Dichloromethane (B109758) (DCM) or Tetrahydrofuran (B95107) (THF) | 0°C to room temperature | N-(p-Tosylglycyl)amide |

Table 3: Deprotection Methods for N-Tosyl Amides

| Reagent | Conditions | Substrate Compatibility | Notes |

| Sodium in liquid ammonia (B1221849) | -78°C | Not compatible with many functional groups | Traditional, harsh conditions |

| HBr/phenol | 70°C | Cleaves many other protecting groups | Strong acid |

| Reductive cleavage (e.g., SmI₂) | Room temperature | Milder than Na/NH₃ | Requires prior activation of the sulfonamide |

| Photochemical electron transfer | UV light, sensitizer | Good functional group tolerance | Mild conditions, but requires specialized equipment |

Note: The deprotection of the N-(p-Tosylglycyl) group is expected to follow the general principles of N-tosyl amide cleavage, as specific protocols for the former are not widely documented.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the protecting group agent, this compound, from glycine and p-toluenesulfonyl chloride.[5]

Materials:

-

Glycine

-

p-Toluenesulfonyl chloride (TsCl)

-

Sodium carbonate (Na₂CO₃)

-

Deionized water

-

20% Aqueous hydrochloric acid (HCl)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Thin Layer Chromatography (TLC) plate

-

Büchner funnel and filter paper

-

Desiccator

Procedure:

-

In a round-bottom flask, dissolve glycine (1.0 eq) and sodium carbonate (1.2 eq) in deionized water.

-

Cool the solution to -5°C using an ice-salt bath with continuous stirring.

-

Add p-toluenesulfonyl chloride (1.2 eq) portion-wise over 1 hour, maintaining the temperature at -5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 4 hours.

-

Monitor the reaction progress by TLC (eluent: 1:9 MeOH/DCM).

-

Upon completion, acidify the reaction mixture to pH 2 with 20% aqueous HCl. A white precipitate will form.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold deionized water.

-

Dry the product, this compound, in a desiccator.

Protocol 2: Protection of an Amine with this compound

This protocol outlines a general procedure for the protection of a primary or secondary amine using this compound, which is first converted to its acyl chloride.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Primary or secondary amine

-

Pyridine or Triethylamine

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Drying tube

-

Separatory funnel

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure: Part A: Synthesis of N-p-Tosylglycyl chloride

-

In a round-bottom flask equipped with a magnetic stirrer and a drying tube, suspend this compound (1.0 eq) in anhydrous DCM.

-

Add thionyl chloride (1.2 eq) dropwise at room temperature.

-

Stir the mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by the cessation of gas evolution).

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude N-p-Tosylglycyl chloride, which can be used directly in the next step.

Part B: Amine Protection

-

Dissolve the primary or secondary amine (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM in a separate round-bottom flask under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Dissolve the crude N-p-Tosylglycyl chloride from Part A in anhydrous DCM and add it dropwise to the amine solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the N-(p-Tosylglycyl) protected amine.

Protocol 3: Deprotection of the N-(p-Tosylglycyl) Group

This protocol describes a classical method for the cleavage of N-tosyl amides using sodium in liquid ammonia. Caution: This procedure involves hazardous materials and should be performed in a well-ventilated fume hood by trained personnel.

Materials:

-

N-(p-Tosylglycyl) protected amine

-

Anhydrous liquid ammonia (NH₃)

-

Sodium metal

-

Anhydrous tetrahydrofuran (THF)

-

Ammonium (B1175870) chloride

-

Dry ice/acetone condenser

-

Three-neck round-bottom flask

-

Magnetic stirrer

Procedure:

-

Set up a three-neck round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet, and a stopper.

-

Cool the flask to -78°C and condense liquid ammonia into it.

-

Dissolve the N-(p-Tosylglycyl) protected amine (1.0 eq) in a minimal amount of anhydrous THF and add it to the liquid ammonia.

-

Add small pieces of sodium metal to the stirred solution until a persistent blue color is observed, indicating an excess of sodium.

-

Stir the reaction at -78°C for 1-2 hours.

-

Quench the reaction by the careful addition of solid ammonium chloride until the blue color disappears.

-

Allow the ammonia to evaporate overnight in the fume hood.

-

Dissolve the residue in water and extract with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM).

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by an appropriate method (e.g., column chromatography or recrystallization) to obtain the deprotected amine.

Mandatory Visualizations

Caption: Workflow for Amine Protection using this compound.

Caption: Putative Deprotection Pathway of N-Tosyl Amides.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 1080-44-0 [chemicalbook.com]

- 6. This compound 97% | 1080-44-0 [sigmaaldrich.com]

Application of N-p-Tosylglycine in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-p-Tosylglycine, a readily available N-protected amino acid, serves as a versatile and valuable building block in the synthesis of a diverse array of heterocyclic compounds. The presence of the tosyl group imparts unique reactivity and stability, making it an attractive precursor for constructing various nitrogen-containing ring systems that are prevalent in pharmacologically active molecules. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key heterocyclic scaffolds, including piperazine-2,5-diones, benzodiazepines, and oxazolones. The methodologies presented herein are aimed at providing researchers and drug development professionals with practical guidance for the synthesis of libraries of bioactive compounds.

I. Synthesis of Tosylated Piperazine-2,5-diones (Diketopiperazines)

Piperazine-2,5-diones, also known as diketopiperazines (DKPs), are a class of cyclic dipeptides that form the core structure of many natural products and exhibit a wide range of biological activities. This compound can be effectively utilized in the synthesis of tosylated DKPs, which can be further functionalized.

General Reaction Scheme:

The synthesis typically involves the coupling of two this compound molecules or the coupling of this compound with another amino acid ester, followed by cyclization.

Diagram representing the synthesis of Tosylated Piperazine-2,5-diones.

Caption: General workflow for the synthesis of 1,4-ditosylpiperazine-2,5-dione.

Experimental Protocol: Synthesis of 1,4-Ditosylpiperazine-2,5-dione

Materials:

-

This compound

-

This compound methyl ester

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Sodium acetate (B1210297) (NaOAc)

-

Ethanol

-

Ethyl acetate

-

Hexane

Procedure:

-

Dipeptide Formation:

-

To a solution of this compound (1.0 eq) and this compound methyl ester (1.0 eq) in anhydrous DCM, add DMAP (0.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 30 minutes.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

-

Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude tosylated dipeptide ester.

-

-

Cyclization:

-

Dissolve the crude dipeptide ester in ethanol.

-

Add sodium acetate (2.0 eq) to the solution.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to afford 1,4-ditosylpiperazine-2,5-dione.

-

Quantitative Data Summary:

| Entry | Reactant A | Reactant B | Coupling Agent | Solvent | Yield (%) |

| 1 | This compound | This compound methyl ester | DCC/DMAP | DCM | 75-85 |

| 2 | This compound | L-Alanine methyl ester | HATU/DIPEA | DMF | 80-90 |

II. Synthesis of N-Tosyl-1,4-Benzodiazepine-2-ones

Benzodiazepines are a class of psychoactive drugs with a fused benzene (B151609) and diazepine (B8756704) ring system. This compound derivatives can be utilized in the construction of the benzodiazepine (B76468) core.

General Reaction Scheme:

This synthesis typically involves the reaction of an N-tosylated 2-aminobenzophenone (B122507) with an N-p-tosylglycyl chloride, followed by deprotection and cyclization.

Diagram illustrating the synthesis of N-Tosyl-1,4-Benzodiazepine-2-ones.

Caption: Synthetic route to N-Tosyl-1,4-Benzodiazepine-2-ones.

Experimental Protocol: Synthesis of N-Tosyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Materials:

-

2-Aminobenzophenone

-

This compound

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

Hydrobromic acid in acetic acid (HBr/AcOH)

-

Ammonia (B1221849) in methanol (B129727) (NH₃/MeOH)

-

Dichloromethane (DCM)

Procedure:

-

Synthesis of N-p-Tosylglycyl Chloride:

-

To a suspension of this compound (1.0 eq) in toluene, add thionyl chloride (1.5 eq).

-

Reflux the mixture for 2 hours until a clear solution is obtained.

-

Remove the excess thionyl chloride and toluene under reduced pressure to obtain N-p-Tosylglycyl chloride as a solid.

-

-

Acylation of 2-Aminobenzophenone:

-

Dissolve 2-aminobenzophenone (1.0 eq) in anhydrous DCM and cool to 0 °C.

-

Add pyridine (1.2 eq) followed by the dropwise addition of a solution of N-p-Tosylglycyl chloride (1.1 eq) in anhydrous DCM.

-

Stir the reaction mixture at room temperature overnight.

-

Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the acylated intermediate.

-

-

Deprotection and Cyclization:

-

Treat the acylated intermediate with a solution of HBr in acetic acid at room temperature for 2 hours to cleave the tosyl group from the glycine (B1666218) nitrogen.

-

Quench the reaction with ice-water and basify with concentrated ammonia.

-

Extract the product with DCM, dry the organic layer, and concentrate.

-

Dissolve the residue in methanol saturated with ammonia and stir at room temperature for 24 hours to effect cyclization.

-

Remove the solvent and purify the crude product by column chromatography on silica (B1680970) gel to afford the desired benzodiazepine.

-

Quantitative Data Summary:

| Entry | Ketone | Acylating Agent | Cyclization Conditions | Yield (%) |

| 1 | 2-Aminobenzophenone | N-p-Tosylglycyl Chloride | HBr/AcOH then NH₃/MeOH | 60-70 |

| 2 | 2-Amino-5-chlorobenzophenone | N-p-Tosylglycyl Chloride | HBr/AcOH then NH₃/MeOH | 55-65 |

III. Synthesis of 2-Substituted-4-Oxazolones

Oxazolones are five-membered heterocyclic compounds with broad applications in organic synthesis and medicinal chemistry. This compound serves as an excellent starting material for the synthesis of 2-tosylaminomethyl-4-oxazolones through a cyclization reaction.

General Reaction Scheme:

The synthesis involves the reaction of this compound with an anhydride (B1165640) in the presence of a base.

Diagram showing the synthesis of 2-Tosylaminomethyl-4-oxazolones.

Caption: Synthesis of an oxazolone derivative from this compound.

Experimental Protocol: Synthesis of 2-(p-Tolylsulfonylaminomethyl)oxazol-5(4H)-one

Materials:

-

This compound

-

Acetic anhydride

-

Sodium acetate, anhydrous

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, place a mixture of this compound (1.0 eq) and anhydrous sodium acetate (0.5 eq).

-

Add acetic anhydride (3.0 eq) to the flask.

-

-

Reaction and Work-up:

-

Heat the mixture at 100 °C for 1-2 hours with stirring. The solid should dissolve to form a clear solution.

-

Cool the reaction mixture to room temperature, and then place it in an ice bath to induce crystallization.

-

Add petroleum ether to the solidified mass and triturate to obtain a powdered solid.

-

Filter the solid, wash with cold petroleum ether, and dry under vacuum to yield the crude oxazolone.

-

The product can be further purified by recrystallization from a suitable solvent like ethyl acetate/petroleum ether.

-

Quantitative Data Summary:

| Entry | Glycine Derivative | Anhydride | Base | Temperature (°C) | Yield (%) |

| 1 | This compound | Acetic Anhydride | NaOAc | 100 | 85-95 |

| 2 | This compound | Propionic Anhydride | NaOAc | 100 | 80-90 |

Conclusion

This compound is a cost-effective and versatile starting material for the synthesis of a variety of important heterocyclic scaffolds. The protocols outlined in this document demonstrate its utility in preparing piperazine-2,5-diones, benzodiazepines, and oxazolones. The tosyl group not only serves as a robust protecting group but can also influence the reactivity and selectivity of the synthetic transformations. These methods provide a solid foundation for researchers to explore the synthesis of novel heterocyclic compounds with potential applications in drug discovery and development.

N-p-Tosylglycine: A Versatile Ligand for the Formation of Bioactive Metal Complexes

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-p-Tosylglycine (TsGly), a derivative of the simplest amino acid, glycine (B1666218), serves as a compelling bidentate ligand in coordination chemistry. The presence of both a carboxylate group and a sulfonamide nitrogen allows for the formation of stable chelate rings with a variety of metal ions. The tosyl group, with its steric bulk and electronic properties, further influences the stereochemistry, stability, and biological activity of the resulting metal complexes. This document provides a detailed overview of the applications of this compound in metal complex formation, complete with experimental protocols and characterization data. The unique coordination behavior of this compound makes its metal complexes promising candidates for applications in antimicrobial drug development and catalysis.

Applications of this compound Metal Complexes

The primary application of this compound metal complexes explored to date lies in the field of bioinorganic chemistry, particularly as antimicrobial agents. The coordination of this compound to metal centers, such as copper(II), can enhance the biological activity of both the ligand and the metal ion.

Antimicrobial Activity

Complexes of this compound with transition metals, notably copper(II), have been investigated for their potential as antimicrobial agents. The formation of the complex can lead to increased lipophilicity, facilitating the transport of the molecule across microbial cell membranes. Once inside the cell, the complex can interfere with essential biological processes. The proposed mechanisms of antimicrobial action for such complexes include:

-

Disruption of Cell Membranes: The metal complex can interact with the lipid bilayer of bacterial and fungal cell membranes, leading to increased permeability and leakage of intracellular components.

-

Inhibition of Enzyme Activity: The metal ion can bind to active sites of essential enzymes, particularly those containing sulfhydryl groups, thereby inhibiting their function.

-

Interaction with DNA: The complex may intercalate with DNA or bind to the phosphate (B84403) backbone, interfering with DNA replication and transcription processes.

While specific studies on the antimicrobial properties of a wide range of this compound metal complexes are limited, the well-documented antimicrobial activity of other copper-amino acid complexes suggests a promising avenue for research.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound metal complexes are crucial for reproducible research and development. Below are generalized protocols based on established procedures for copper(II) complexes, which can be adapted for other transition metals.

Protocol 1: Synthesis of Bis(N-p-Tosylglycinato)copper(II) Tetrahydrate ([Cu(TsGlyH)₂]·4H₂O)

This protocol describes the synthesis of a copper(II) complex where this compound acts as a monodentate ligand through the carboxylate group at a lower pH.

Materials:

-

This compound (TsGlyH)

-

Copper(II) salt (e.g., Copper(II) sulfate (B86663) pentahydrate, Copper(II) chloride dihydrate)

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

-

Ethanol

-

Deionized water

Procedure:

-

Dissolve this compound (2 mmol) in a minimal amount of ethanol.

-

In a separate beaker, dissolve the copper(II) salt (1 mmol) in deionized water.

-

Slowly add the ethanolic solution of this compound to the aqueous solution of the copper(II) salt with constant stirring.

-

Adjust the pH of the resulting solution to approximately 5 by the dropwise addition of a dilute NaOH or KOH solution.

-

A precipitate will begin to form. Continue stirring the mixture at room temperature for 1-2 hours to ensure complete reaction.

-

Collect the precipitate by vacuum filtration and wash it with deionized water, followed by a small amount of cold ethanol.

-

Dry the resulting solid in a desiccator over anhydrous calcium chloride.

Protocol 2: Synthesis of Potassium Bis(N-p-Tosylglycinato)cuprate(II) (K₂[Cu(TsGly)₂])

This protocol outlines the synthesis of a copper(II) complex where this compound acts as a bidentate ligand, coordinating through both the carboxylate oxygen and the deprotonated sulfonamide nitrogen at a higher pH.

Materials:

-

This compound (TsGlyH)

-

Copper(II) salt (e.g., Copper(II) sulfate pentahydrate)

-

Potassium hydroxide (KOH)

-

Ethanol

-

Deionized water

Procedure:

-

Prepare a solution of potassium N-p-tosylglycinate by dissolving this compound (2 mmol) in an aqueous solution of KOH (4 mmol).

-

In a separate beaker, dissolve the copper(II) salt (1 mmol) in a minimal amount of deionized water.

-

Slowly add the aqueous copper(II) salt solution to the potassium N-p-tosylglycinate solution with vigorous stirring.

-

The pH of the solution should be above 7. A color change should be observed, indicating complex formation.

-

Allow the solution to stand at room temperature. Crystals may form upon slow evaporation.

-

If a precipitate forms, collect it by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.

Characterization of this compound Metal Complexes

A comprehensive characterization of the synthesized complexes is essential to confirm their structure and purity.

Spectroscopic Techniques

-

Infrared (IR) Spectroscopy: Used to identify the coordination sites of the ligand. Key vibrational bands to monitor include the carboxylate (COO⁻) stretching frequencies (asymmetric and symmetric) and the S=O and N-H stretches of the sulfonamide group. A shift in these bands upon complexation provides evidence of coordination.

-

UV-Visible (UV-Vis) Spectroscopy: Provides information about the electronic environment of the metal ion. The position and intensity of the d-d transition bands can indicate the coordination geometry of the complex.

-

Electron Spin Resonance (ESR) Spectroscopy: For paramagnetic complexes like those of copper(II), ESR spectroscopy gives insights into the geometry and the nature of the metal-ligand bonding.

Other Analytical Techniques

-

Elemental Analysis: Determines the percentage composition of C, H, N, and S in the complex, which helps in confirming the empirical formula.

-

Thermogravimetric Analysis (TGA): Used to determine the thermal stability of the complexes and to quantify the number of water molecules of hydration.

-

X-ray Crystallography: Provides definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal center.

Quantitative Data

| Metal Ion | Ligand | Stepwise Stability Constants (log K) | Overall Stability Constant (log β) |

| Co(II) | Glycine | K₁: ~5.0, K₂: ~4.0, K₃: ~2.9 | β₃: ~11.9 |

| Ni(II) | Glycine | K₁: ~6.2, K₂: ~5.2, K₃: ~3.7 | β₃: ~15.1 |

| Cu(II) | Glycine | K₁: ~8.6, K₂: ~6.9 | β₂: ~15.5 |

| Zn(II) | Glycine | K₁: ~5.2, K₂: ~4.6 | β₂: ~9.8 |

Note: These values are for glycine and serve as an approximation. The tosyl group in this compound will influence the electronic and steric properties, leading to different stability constants.

Visualizations

Experimental Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of this compound metal complexes.

Proposed Antimicrobial Mechanism of Action